molecular formula C13H14N2O2 B2410072 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866040-54-2

3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2410072
CAS RN: 866040-54-2
M. Wt: 230.267
InChI Key: WENHWQURZXLMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 4-Aminophenyl-1H-pyrrole-3-carboxylic acid, is a heterocyclic compound that belongs to the family of pyrrole carboxylic acids. It is a derivative of pyrrole, which is an aromatic five-membered heterocyclic compound. 4-Aminophenyl-1H-pyrrole-3-carboxylic acid is a colorless solid that is soluble in water and has a melting point of 130-132°C. It has a molecular formula of C10H10N2O2 and a molecular weight of 186.20 g/mol.

Scientific Research Applications

Synthesis of Novel Chemical Compounds

3-(4-Aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is used in the synthesis of various novel chemical compounds. For instance, Reddy et al. (2014) demonstrated its use in a three-component Ugi reaction to produce N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d][1,4]diazacine-5(6H)-yl)-2-phenylacetamides (Reddy et al., 2014). Similarly, Kolos and Chechina (2019) used it for synthesizing polysubstituted pyrroles through reactions with arylglyoxals and N,N-dimethylbarbituric acid (Kolos & Chechina, 2019).

Application in Hydrogel Modification

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels using amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, a similar compound. This modification increased the thermal stability and biological activities of the polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).

Use in Organic-Inorganic Hybrid Materials

Tronto et al. (2008) studied the intercalation of pyrrole carboxylic acid derivatives, including 3-(pyrrol-1-yl)-propanoate, in layered double hydroxides (LDHs). This resulted in the formation of new organically modified 2D nanocomposites with potential applications in various fields due to their structural and functional properties (Tronto et al., 2008).

In Synthesis of Ligands for Metal Complexes

Andrade et al. (2005) prepared salen-type ligands functionalized with pyrrole derivative pendant arms, which included a step involving the synthesis of 3-pyrrol-1-ylpropanoic acid. These ligands have potential use in creating metal complexes with various applications (Andrade et al., 2005).

properties

IUPAC Name

3-(4-aminophenyl)-3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENHWQURZXLMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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